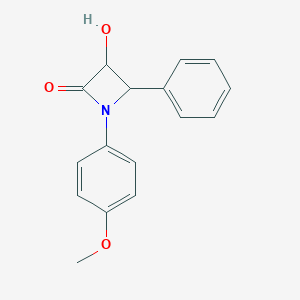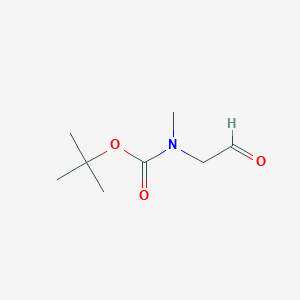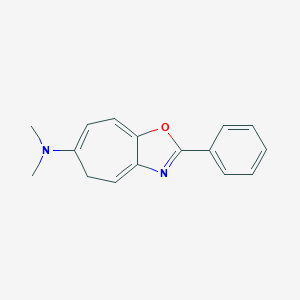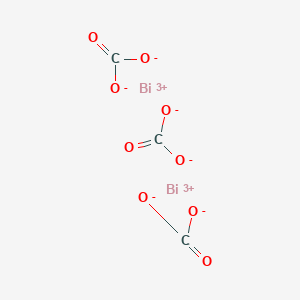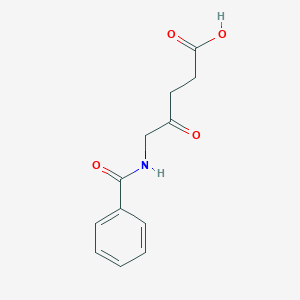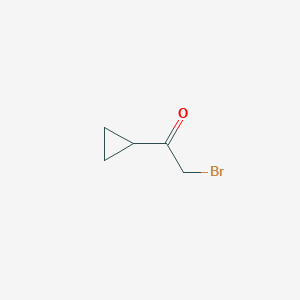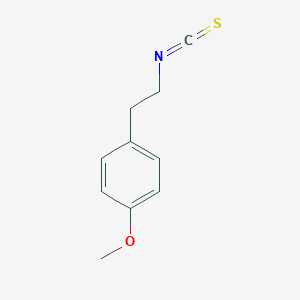
2,2-Dimethoxy-1-(piperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethoxy-1-(piperidin-1-yl)ethanone (DMEPE) is an organic compound with a broad range of applications in the fields of medicinal, organic and analytical chemistry. DMEPE has been widely studied for its potential as a therapeutic agent for various diseases, including cancer, diabetes, and Alzheimer's disease. It has also been used in analytical chemistry for its ability to detect and measure various compounds.
Scientific Research Applications
Wound-Healing Potential
2,2-Dimethoxy-1-(piperidin-1-yl)ethanone derivatives have shown significant wound healing properties. In a study, these compounds facilitated faster epithelialization and increased the tensile strength of incision wounds, indicating their potential in wound treatment and skin regeneration (Vinaya et al., 2009).
Antibacterial Activity
Derivatives of this compound have demonstrated potent antibacterial activities. They were found to be effective against both Gram-positive and Gram-negative bacteria, suggesting their usefulness in combating bacterial infections (Vinaya et al., 2008).
Antileukemic Activity
These compounds also exhibit antileukemic activity. Certain derivatives were effective against human leukemic cell lines, pointing towards their potential application in leukemia treatment (Vinaya et al., 2012).
Cytotoxicity and Docking Studies
A specific compound synthesized using a similar structure was analyzed for cytotoxicity and interaction with human serum albumin. This study aids in understanding the pharmacokinetics of such compounds, which is crucial for their application in biological contexts (Govindhan et al., 2017).
Hydrogen-Bonding Patterns
Research has been conducted on the hydrogen-bonding patterns in related compounds, providing insights into their structural behavior. This information is valuable for designing drugs with specific binding properties (Balderson et al., 2007).
Corrosion Inhibition
Piperidine derivatives, closely related to this compound, have shown promise as corrosion inhibitors on mild steel. This application is significant in materials science and engineering (Das et al., 2017).
Anticonvulsant Agents
Derivatives have also been studied for their anticonvulsant properties. Some compounds significantly increased GABA levels in the rat brain, demonstrating potential as anticonvulsant agents (Siddiqui et al., 2012).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements are H302+H312+H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements include P261, P264, P270, P271, P280, P301+P312+P330, P302+P352+P312, P304+P340+P312, P363, and P501 .
properties
IUPAC Name |
2,2-dimethoxy-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-12-9(13-2)8(11)10-6-4-3-5-7-10/h9H,3-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQAKEXCQFZNEFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(=O)N1CCCCC1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60446026 |
Source


|
| Record name | 2,2-Dimethoxy-1-(piperidin-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60446026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16695-59-3 |
Source


|
| Record name | 2,2-Dimethoxy-1-(piperidin-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60446026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-Dimethoxy-1-(piperidin-1-yl)ethanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



